molecular formula C20H22N2O2 B12637225 2,6-Diazaspiro[3.3]heptan-1-one,2-(2-phenoxyethyl)-6-(phenylmethyl)-

2,6-Diazaspiro[3.3]heptan-1-one,2-(2-phenoxyethyl)-6-(phenylmethyl)-

Cat. No.: B12637225
M. Wt: 322.4 g/mol
InChI Key: IQCQWXMHDOCLMC-UHFFFAOYSA-N
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Description

2,6-Diazaspiro[33]heptan-1-one,2-(2-phenoxyethyl)-6-(phenylmethyl)- is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spirocyclic structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diazaspiro[3.3]heptan-1-one,2-(2-phenoxyethyl)-6-(phenylmethyl)- typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the spirocyclic core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of substituents: The phenoxyethyl and phenylmethyl groups can be introduced through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2,6-Diazaspiro[3.3]heptan-1-one,2-(2-phenoxyethyl)-6-(phenylmethyl)- can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common organic solvents like dichloromethane, ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce various functional groups.

Scientific Research Applications

2,6-Diazaspiro[3

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2,6-Diazaspiro[3.3]heptan-1-one,2-(2-phenoxyethyl)-6-(phenylmethyl)- would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,6-Diazaspiro[3.3]heptan-1-one derivatives: Compounds with similar spirocyclic structures but different substituents.

    Phenoxyethyl derivatives: Compounds containing the phenoxyethyl group with different core structures.

Uniqueness

The uniqueness of 2,6-Diazaspiro[3.3]heptan-1-one,2-(2-phenoxyethyl)-6-(phenylmethyl)- lies in its specific combination of spirocyclic core and substituents, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C20H22N2O2

Molecular Weight

322.4 g/mol

IUPAC Name

6-benzyl-2-(2-phenoxyethyl)-2,6-diazaspiro[3.3]heptan-3-one

InChI

InChI=1S/C20H22N2O2/c23-19-20(14-21(15-20)13-17-7-3-1-4-8-17)16-22(19)11-12-24-18-9-5-2-6-10-18/h1-10H,11-16H2

InChI Key

IQCQWXMHDOCLMC-UHFFFAOYSA-N

Canonical SMILES

C1C2(CN1CC3=CC=CC=C3)CN(C2=O)CCOC4=CC=CC=C4

Origin of Product

United States

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